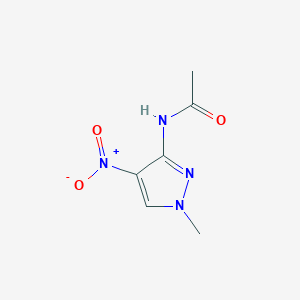
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is a nitrogen-containing heterocyclic compound It is part of the pyrazole family, which is known for its diverse chemical properties and applications This compound is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group at the 4-position of the pyrazole ring. The acetamido group can be introduced through subsequent acylation reactions.
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed for the synthesis of nitropyrazoles. These processes involve the continuous nitration, quenching, neutralization, extraction, and separation of the desired product . This method offers advantages such as higher yields, improved purity, and increased productivity compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitro group can also facilitate nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Electrophilic and nucleophilic substitution reactions can yield various substituted pyrazoles.
Applications De Recherche Scientifique
N-(1-Methyl-4-nitropyrazol-3-YL)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-Methyl-4-nitropyrazol-3-YL)acetamide is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitropyrazole: Similar in structure but lacks the acetamido and methyl groups.
1-Methyl-4-nitropyrazole: Similar but lacks the acetamido group.
1,3-Dimethyl-4-nitropyrazole: Contains an additional methyl group compared to N-(1-Methyl-4-nitropyrazol-3-YL)acetamide.
Uniqueness
This compound is unique due to the presence of both the acetamido and nitro groups on the pyrazole ring.
Propriétés
Numéro CAS |
141853-26-1 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
N-(1-methyl-4-nitropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)7-6-5(10(12)13)3-9(2)8-6/h3H,1-2H3,(H,7,8,11) |
Clé InChI |
IEEQTDOZDRTVQP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
SMILES canonique |
CC(=O)NC1=NN(C=C1[N+](=O)[O-])C |
Synonymes |
Acetamide, N-(1-methyl-4-nitro-1H-pyrazol-3-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















